![molecular formula C15H15ClN2 B1373789 1-Benzyl-1H-indol-3-amine hydrochloride CAS No. 1159823-99-0](/img/structure/B1373789.png)
1-Benzyl-1H-indol-3-amine hydrochloride
Overview
Description
“1-Benzyl-1H-indol-3-amine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2 . It has a molecular weight of 258.75 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H14N2.ClH/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15;/h1-9,11H,10,16H2;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Catalysis and Synthesis
1-Benzyl-1H-indol-3-amine hydrochloride is involved in various synthetic processes. Singh et al. (2017) describe the use of indole core-containing Schiff bases in synthesizing palladacycles, which are efficient as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017). Petrova et al. (2023) synthesized 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, highlighting its potential in chemical synthesis (Petrova, Ushakov, Sobenina, Kireeva, & Trofimov, 2023).
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide, using benzylamine as an amine in bioconjugation processes (Nakajima & Ikada, 1995).
Antineoplastic Agents
The compound's derivatives have been explored for their antitumor activity. Nguyen et al. (1990) discuss the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, highlighting them as a promising class of antineoplastic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Pharmaceuticals and Dopaminergic Agents
Asselin et al. (1986) designed and synthesized a series of 3H-benz[e]indol-8-amines, demonstrating potent dopaminergic activity and providing insights into the interactions with dopamine receptors (Asselin, Humber, Voith, & Metcalf, 1986).
Fluorescence Sensing
Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active 5-hydroxy benzo[g]indoles, demonstrating their potential in "Turn-off" sensing of Fe(III) ions (Maity, Kundu, & Pramanik, 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-benzyl-1h-indol-3-amine hydrochloride, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
properties
IUPAC Name |
1-benzylindol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15;/h1-9,11H,10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQJYZRPQSBHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679380 | |
Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159823-99-0 | |
Record name | 1H-Indol-3-amine, 1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-1H-indol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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